molecular formula C11H18N2O B6159943 4,4-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-1-one CAS No. 288092-87-5

4,4-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-1-one

Cat. No.: B6159943
CAS No.: 288092-87-5
M. Wt: 194.3
InChI Key:
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Description

4,4-Dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-1-one is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4,4-dimethylpentan-1-one with 1-methyl-1H-pyrazole-3-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

4,4-Dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: A related pyrazole derivative used in organic synthesis.

    4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Another pyrazole derivative with potential biological activities.

Uniqueness

4,4-Dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its 4,4-dimethylpentan-1-one moiety provides steric hindrance, affecting its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

288092-87-5

Molecular Formula

C11H18N2O

Molecular Weight

194.3

Purity

95

Origin of Product

United States

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